5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol
Overview
Description
5-[2-furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol is a member of piperidines.
Scientific Research Applications
Synthesis and Characterization
Various derivatives of 5-[2-Furanyl-[4-(phenylmethyl)-1-piperidinyl]methyl]-6-thiazolo[3,2-b][1,2,4]triazolol have been synthesized and characterized using different spectroscopic techniques. The compounds are primarily synthesized for their potential biological activities and are characterized by IR, 1H NMR, LC–MS mass, and elemental analyses to confirm their structure (Suresh, Lavanya, & Rao, 2016).
Antimicrobial Activity
The synthesized compounds have been evaluated for their antibacterial and antifungal activities against various microorganisms. It has been found that these compounds exhibit significant biological activity against the tested strains. For instance, certain derivatives demonstrated substantial antimicrobial activity against bacteria like Escherichia coli, Staphylococcus aureus, and fungi such as Aspergillus flavus, and Candida albicans (Suresh, Lavanya, & Rao, 2016), (Abbady, 2014), (Joshi, Dhalani, Bhatt, & Kapadiya, 2021).
Antiviral Activity
Some of the synthesized derivatives have been evaluated for their antiviral activity against the replication of HIV-1 and HIV-2. These compounds have been tested in MT-4 cells using an MTT assay, indicating their potential in antiviral therapy. Additionally, docking studies have shown that some analogues interact with the reverse transcriptase (RT) binding site of HIV-1, suggesting their mechanism of action (Khan, Hameed, Al-Masoudi, Abdul-Reda, & Simpson, 2014).
Potential in Growth Promotion
Certain derivatives of this compound have shown significant growth-promoting effects on plants, specifically mung bean radicles. This indicates potential agricultural applications where these compounds could be used to enhance plant growth and productivity (Zhang et al., 2002).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[(4-benzylpiperidin-1-yl)-(furan-2-yl)methyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c26-20-19(28-21-22-14-23-25(20)21)18(17-7-4-12-27-17)24-10-8-16(9-11-24)13-15-5-2-1-3-6-15/h1-7,12,14,16,18,26H,8-11,13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMELEISHTHTXSF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)C(C3=CC=CO3)C4=C(N5C(=NC=N5)S4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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